4-Methylumbelliferyl b-D-cellotrioside
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Overview
Description
4-Methylumbelliferyl b-D-cellotrioside, also known as 4-MU, is a synthetic sugar molecule that is used in various scientific research applications. It is a derivative of the naturally occurring sugar molecule, cellotriose, and is composed of three glucose molecules linked together. 4-MU is used in a variety of biochemical and physiological experiments, and has a wide range of advantages and limitations.
Scientific Research Applications
Substrate for β-Glycosidases
4-Methylumbelliferyl β-D-cellotrioside is a chromogenic substrate for β-glycosidases . These enzymes catalyze the hydrolysis of glycosidic bonds in complex sugars. The compound is used in assays to measure the activity of these enzymes .
Cellulase Enzyme Studies
This compound is extensively employed for studying the functionality of cellulase enzymes . Cellulase enzymes are responsible for breaking down cellulose, a complex carbohydrate that is a primary component of plant cell walls.
Assessment of Cellulose Degradation
4-Methylumbelliferyl β-D-cellotrioside serves as a substrate in enzymatic assays, facilitating the assessment of cellulose degradation . This is particularly important in studies related to biofuel production, where efficient cellulose degradation is key.
Insights into Enzyme Kinetics
Using this compound in enzymatic assays can provide insights into the mechanism and kinetics of cellulase enzymes . This information is crucial for understanding how these enzymes work and how they can be manipulated for various applications.
Biomedical Research Tool
As an indispensable tool in the biomedical sector, this compound is used in a variety of research applications . Its properties make it useful in a range of assays and tests.
Glycanase Substrate
4-Methylumbelliferyl β-D-cellotrioside is also used as a fluorogenic glycanase substrate . Glycanases are enzymes that break down glycans, complex carbohydrates that play numerous roles in biological systems.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl β-D-cellotrioside is the enzyme β-glycosidases . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
4-Methylumbelliferyl β-D-cellotrioside acts as a chromogenic substrate for β-glycosidases . It interacts with the enzyme, and this interaction leads to its hydrolysis .
Biochemical Pathways
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases results in the production of 4-methylumbelliferone , a fluorescent compound . This process can be used to study the kinetics of cellulases .
Pharmacokinetics
Its storage temperature is recommended to be 2-8°c , which might suggest its stability under low temperatures.
Result of Action
The hydrolysis of 4-Methylumbelliferyl β-D-cellotrioside by β-glycosidases and the subsequent production of 4-methylumbelliferone provide a means to study the activity of these enzymes . The fluorescence of 4-methylumbelliferone can be detected and measured, providing a quantitative readout of enzyme activity.
properties
IUPAC Name |
7-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(32)41-12-5-10(2-3-11(9)12)40-26-22(38)19(35)24(14(7-30)43-26)46-28-23(39)20(36)25(15(8-31)44-28)45-27-21(37)18(34)17(33)13(6-29)42-27/h2-5,13-15,17-31,33-39H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPBJHCTIBQLMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858115 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |
CAS RN |
84325-18-8 |
Source
|
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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